molecular formula C21H21NO3 B113353 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 956189-58-5

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No. B113353
M. Wt: 335.4 g/mol
InChI Key: QWJMABCFVYELBB-FRQCXROJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cycloaddition Reactions : The synthesis of substituted phenanthridines and cyclopenta[c]quinolines involves Lewis acid-catalyzed addition reactions, highlighting methods for creating complex heterocyclic compounds with potential applications in material science and pharmacology (Lucchini et al., 1986).
  • Formation of Ozonides : Acid-catalyzed cyclocondensation leads to the formation of aryl-fluoro tetrahydro-cyclopenta[c]quinolines, which upon ozonolysis, yield stable ozonides with specific configurations, demonstrating the versatility of these compounds in chemical reactions (Tolstikov et al., 2014).

Structural and Spectroscopic Analysis

  • Propeller-Shaped Mesomeric Betaines : Studies on mesomeric betaines derived from quinoline compounds have been performed to understand their charge distribution and structural properties, which are critical for developing materials with specific electronic characteristics (Schmidt et al., 2019).
  • Metal Complexes and Coordination Polymers : Research into metal complexes involving quinoline derivatives has revealed their potential in creating coordination polymers with unique structural features, useful in gas sensing and other applications (Rad et al., 2016).

Pharmacological Applications

  • Neurotropic Activity : The synthesis of cyclopenta[c]quinolines with modifications demonstrates their potential in studying neurotropic activities, indicating possible applications in designing drugs targeting the central nervous system (Krainova et al., 2009).
  • Retinoic Acid Receptor Agonists : Quinoxaline derivatives related to cyclopenta[c]quinolines have shown activity as retinoic acid receptor alpha agonists, underscoring the therapeutic potential of such compounds in treating diseases modulated by this receptor (Kikuchi et al., 2000).

properties

IUPAC Name

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMABCFVYELBB-FRQCXROJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

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